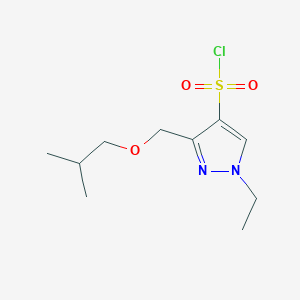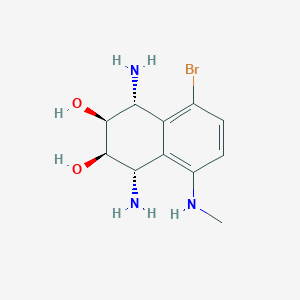
1-ethyl-3-(isobutoxymethyl)-1H-pyrazole-4-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-ethyl-3-(isobutoxymethyl)-1H-pyrazole-4-sulfonyl chloride is a chemical compound that is widely used in scientific research. It is a sulfonyl chloride derivative of pyrazole, which has been found to have many useful properties in the laboratory.
Mecanismo De Acción
The mechanism of action of 1-ethyl-3-(isobutoxymethyl)-1H-pyrazole-4-sulfonyl chloride is not well understood. However, it is believed to act as an electrophile, reacting with nucleophiles to form covalent bonds. This property makes it a useful reagent for the synthesis of various compounds.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of 1-ethyl-3-(isobutoxymethyl)-1H-pyrazole-4-sulfonyl chloride. However, it has been found to have low toxicity and is not considered to be a mutagen or carcinogen.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-ethyl-3-(isobutoxymethyl)-1H-pyrazole-4-sulfonyl chloride in lab experiments is its versatility. It can be used in the synthesis of a wide range of compounds, making it a valuable reagent for many different research applications. Additionally, it has low toxicity, making it safe to handle in the laboratory.
One limitation of using 1-ethyl-3-(isobutoxymethyl)-1H-pyrazole-4-sulfonyl chloride is its sensitivity to air and moisture. It must be stored in a dry, air-free environment to prevent decomposition. Additionally, it can react with water to form corrosive hydrogen chloride gas, which can be dangerous if not handled properly.
Direcciones Futuras
There are many potential future directions for the use of 1-ethyl-3-(isobutoxymethyl)-1H-pyrazole-4-sulfonyl chloride in scientific research. Some possible areas of exploration include:
- Developing new synthetic routes for the production of sulfonamide derivatives using this compound as a starting material.
- Investigating the mechanism of action of 1-ethyl-3-(isobutoxymethyl)-1H-pyrazole-4-sulfonyl chloride to better understand its reactivity with nucleophiles.
- Exploring the potential use of this compound in the synthesis of new drugs for the treatment of various diseases.
- Investigating the potential use of this compound in catalysis and other chemical reactions.
Conclusion:
In conclusion, 1-ethyl-3-(isobutoxymethyl)-1H-pyrazole-4-sulfonyl chloride is a valuable reagent for scientific research. It has been found to be a useful starting material for the synthesis of various compounds, and has low toxicity, making it safe to handle in the laboratory. While there is still much to be learned about the mechanism of action and potential applications of this compound, it has great potential for use in a wide range of scientific research fields.
Métodos De Síntesis
The synthesis of 1-ethyl-3-(isobutoxymethyl)-1H-pyrazole-4-sulfonyl chloride involves the reaction of 1-ethyl-3-(isobutoxymethyl)-1H-pyrazole-4-carbaldehyde with chlorosulfonic acid. The reaction takes place in the presence of anhydrous dichloromethane and triethylamine. The resulting product is then purified by column chromatography to obtain the pure compound.
Aplicaciones Científicas De Investigación
1-ethyl-3-(isobutoxymethyl)-1H-pyrazole-4-sulfonyl chloride has been used in a wide range of scientific research applications. It has been found to be a useful reagent for the synthesis of various pyrazole derivatives. It has also been used in the synthesis of sulfonamides, which have been found to have antimicrobial properties. Additionally, it has been used in the synthesis of sulfonamides for the treatment of cancer.
Propiedades
IUPAC Name |
1-ethyl-3-(2-methylpropoxymethyl)pyrazole-4-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClN2O3S/c1-4-13-5-10(17(11,14)15)9(12-13)7-16-6-8(2)3/h5,8H,4,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDHYRELQSZOEIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)COCC(C)C)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-3-(isobutoxymethyl)-1H-pyrazole-4-sulfonyl chloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 1-(aminomethyl)-4-carbamoylspiro[2-oxabicyclo[2.1.1]hexane-3,4'-piperidine]-1'-carboxylate;hydrochloride](/img/structure/B3005610.png)
![Methyl 2-[6-(4-fluorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B3005613.png)
![2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride](/img/structure/B3005614.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide](/img/structure/B3005615.png)



![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methoxybenzyl)acetamide](/img/structure/B3005624.png)

![N-(4-nitrophenyl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide](/img/structure/B3005626.png)

![2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-propylacetamide](/img/structure/B3005631.png)

